5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one
Description
This compound is a spirocyclic boronate ester featuring a cyclopropane ring fused to an isoindolinone scaffold. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .
Properties
Molecular Formula |
C16H20BNO3 |
|---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)13(19)18-16(12)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
XBGCEYVLJPELPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)NC3=O |
Origin of Product |
United States |
Preparation Methods
[2+1] Cycloaddition via Diazopropane Intermediates
Photolysis of pyrazolines derived from diazopropane and electron-deficient alkenes is a well-established route to spirocyclopropanes. For example, pyrazoline intermediates generated from 3-phenacylideneoxindoles undergo photolytic or thermal decomposition to yield spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones. Adapted for isoindolinones, this method could involve:
-
Substrate Preparation : Condensation of isoindolinone derivatives with aldehydes to form α,β-unsaturated carbonyl intermediates.
-
Cycloaddition : Reaction with diazopropane (generated in situ from acetone azine and iodosylbenzene) to form pyrazoline intermediates.
-
Photolytic Cyclopropanation : Irradiation at 300–350 nm to induce nitrogen extrusion and cyclopropane ring closure.
-
Reactants : (E)-4-Arylidene-pyrrolidine-2,3-dione (1.0 equiv), diazopropane (1.2 equiv).
-
Conditions : Dichloromethane, −40°C → 0°C, 1 h.
-
Photolysis : Hg lamp (350 nm), 6 h.
-
Yield : 60–75% (diastereomeric ratio: 3:1).
One-Pot Cyclopropanation with Hydrazine and Lead(IV) Acetate
A one-pot method for spirocyclopropanes involves sequential hydrazine addition and oxidative cyclization. For isoindolinones, this approach may proceed as follows:
-
Hydrazine Addition : Attack of hydrazine on α,β-unsaturated carbonyl groups to form hydrazone intermediates.
-
Oxidative Cyclization : Treatment with lead(IV) acetate induces dehydrogenation and cyclopropane formation.
-
Reactants : 3-Phenacylideneisoindolinone (1.0 equiv), hydrazine hydrate (2.0 equiv).
-
Conditions : Ethanol, reflux, 2 h.
-
Oxidizing Agent : Lead(IV) acetate (1.5 equiv), acetic acid, 25°C, 12 h.
-
Yield : 50–65% (dr 2:1).
Boronate Ester Installation Methods
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group is often introduced via palladium-catalyzed cross-coupling. A triflate or halide precursor reacts with bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions.
-
Substrate : 5-Trifluoromethanesulfonyloxy-spiro[cyclopropane-1,1'-isoindolin]-3'-one (1.0 equiv).
-
Boronation Agent : B₂Pin₂ (1.1 equiv).
-
Catalyst : PdCl₂(dppf) (3 mol%), KOAc (3.0 equiv).
-
Solvent : 1,4-Dioxane, 80°C, 18 h.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 3 mol% PdCl₂(dppf) |
| Reaction Time | 18 h |
| Isolated Yield | 70% |
Direct Borylation via Lithiation
For substrates with acidic protons, directed ortho-metalation (DoM) followed by borylation offers an alternative route:
-
Lithiation : LDA-mediated deprotonation at the 5'-position.
-
Quenching with Boronating Agent : Borylation using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Hypothetical Protocol :
-
Base : LDA (2.2 equiv), THF, −78°C.
-
Boronating Agent : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv).
-
Yield : ~50% (estimated).
Integrated Synthetic Pathways
Route 1: Cyclopropanation Followed by Borylation
-
Spiro Core Synthesis : [2+1] cycloaddition of diazopropane with isoindolinone-derived enone.
-
Triflate Formation : Protection of the lactam and installation of triflate at the 5'-position.
Overall Yield : 40–50% (two steps).
Route 2: Boronate-Ester-First Approach
-
Early-Stage Borylation : Introduce B₂Pin₂ to a pre-cyclopropane intermediate.
-
Cyclopropanation : Subsequent pyrazoline photolysis or oxidative cyclization.
Challenge : Boronate groups may interfere with cyclopropanation reactivity.
Experimental Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: A wide range of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Preliminary studies suggest that compounds similar to 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one exhibit promising anticancer properties. Related spirocyclic compounds have shown significant activity against various human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer), with IC50 values under 10 μM . The unique structure of this compound may enhance its interactions with biological targets involved in cancer progression.
Mechanism of Action
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Studies on similar compounds indicate potential binding to proteins or nucleic acids that could reveal therapeutic targets . This aspect is vital for developing new anticancer agents based on the spirocyclic framework.
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways. One effective method includes the use of tosylhydrazone salts for diastereoselective cyclopropanation reactions. This approach allows for high yields and selectivity in forming the spirocyclic structure .
Utility in Organic Synthesis
The incorporation of the dioxaborolane group can be achieved through boronic acid derivatives or by using boron reagents during synthesis. This versatility makes it a valuable building block in organic synthesis and materials science .
Materials Science
Construction of Covalent Organic Frameworks (COFs)
The compound's boron-containing moiety has implications in the construction of covalent organic frameworks (COFs). These materials are known for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation . The integration of such compounds into COF structures can enhance their stability and functional properties.
Photocatalytic Applications
The unique properties of this compound may also extend to photocatalytic applications. Its ability to absorb light and facilitate chemical reactions can be harnessed in processes such as hydrogen production through photocatalytic water splitting .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity against DU-145, HeLa, A-549 cell lines; potential interactions with proteins/nucleic acids. |
| Synthetic Chemistry | Multi-step synthesis involving tosylhydrazone salts; versatile building block for organic synthesis. |
| Materials Science | Construction of COFs; potential photocatalytic applications in hydrogen production. |
Mechanism of Action
The mechanism of action of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one with key analogs based on structural, synthetic, and functional attributes:
Key Observations:
Spirocyclic vs. Planar Frameworks: The spirocyclic system in the target compound introduces steric hindrance and ring strain, which may accelerate cross-coupling kinetics compared to non-spiro analogs like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one .
Functional Group Synergy: The isoindolinone moiety provides hydrogen-bonding capabilities absent in fluorinated or indoline-based spiro compounds, suggesting utility in targeted drug delivery or catalysis .
Biological Activity
5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one is a compound that has garnered attention in recent research due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework combined with a dioxaborolane moiety. The molecular formula is , with a molecular weight of 412.29 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.29 g/mol |
| CAS Number | 1033752-94-1 |
| Purity | >98% |
Synthesis Methods
The synthesis of this compound typically involves the use of Suzuki coupling reactions, which allow for the incorporation of various functional groups into the molecular structure. The versatility in synthesis enables the design of derivatives with tailored biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance, research has shown that derivatives of boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
A notable study demonstrated that a related compound significantly inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways . This suggests that this compound may possess similar mechanisms of action.
Antimicrobial Activity
The antimicrobial activity of boron compounds has also been documented. A related study found that boron-containing compounds exhibited inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes . This opens avenues for exploring the antimicrobial potential of our compound against resistant strains.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of a dioxaborolane derivative on human breast cancer cells. The study reported a significant reduction in cell viability (up to 70%) at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated apoptotic pathways through mitochondrial dysfunction .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus at a concentration of 50 µg/mL, indicating moderate antibacterial activity .
Q & A
Basic: What are the standard synthetic routes for synthesizing this spirocyclic boron-containing compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Cyclopropanation : A key step to form the spirocyclic core. For example, brominated intermediates (e.g., 2-bromoindolinones) undergo cyclopropanation using catalysts like triphenylphosphine bromide in fluorinated solvents (e.g., CH₂Cl₂/CF₃CH₂OH), yielding stereoisomeric spirocyclopropane intermediates .
Boronation : The dioxaborolane moiety is introduced via Suzuki-Miyaura cross-coupling precursors. Pinacol boronic ester derivatives (e.g., 5-indoleboronic acid pinacol ester) are coupled under Pd catalysis, requiring anhydrous conditions and inert atmospheres .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (EtOH/hexane) are critical for isolating enantiomerically pure products .
Advanced: How can researchers resolve contradictions in spectroscopic data for spirocyclopropane-isoindolinone derivatives?
Methodological Answer:
Contradictions often arise from:
- Steric hindrance : The dioxaborolane group (4,4,5,5-tetramethyl substitution) can distort NMR signals. Use high-field NMR (≥500 MHz) with DEPT-135 and 2D-COSY/HMBC to resolve overlapping peaks .
- Tautomerism : The isoindolinone ring may exhibit keto-enol tautomerism, altering IR carbonyl stretches (~1670–1700 cm⁻¹). Compare experimental IR with DFT-simulated spectra to confirm dominant tautomers .
- Crystallographic validation : Single-crystal X-ray diffraction is definitive for resolving ambiguities in stereochemistry .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integration and boron-adjacent proton coupling (e.g., J <sup>11</sup>B-¹H ~3–5 Hz) .
- HRMS (ESI/TOF) : Verify molecular weight (expected [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> adducts) with <5 ppm error .
- Elemental Analysis : Confirm boron content (±0.3% deviation) via ICP-MS or combustion analysis .
Advanced: How can computational modeling predict the reactivity of the dioxaborolane group in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s electrophilicity. Fukui indices can identify reactive sites for Suzuki couplings .
- Solvent Effects : Use COSMO-RS to model solvation effects on boronate stability. Polar aprotic solvents (e.g., DMF) enhance transmetallation efficiency .
- Transition State Analysis : Identify rate-limiting steps (e.g., oxidative addition of Pd⁰ to aryl halides) using NEB (Nudged Elastic Band) methods .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous media. Store under argon at −20°C and use molecular sieves (3Å) in reactions .
- Light Sensitivity : Spirocyclic isoindolinones may photodegrade. Use amber glassware and minimize UV exposure .
- Thermal Stability : DSC/TGA analysis (heating rate 10°C/min) confirms decomposition thresholds (>150°C typical) .
Advanced: How does steric strain in the spirocyclopropane core influence reaction pathways?
Methodological Answer:
- Ring Strain : The spirocyclopropane’s 60° bond angles increase reactivity in ring-opening reactions. Monitor via <sup>13</sup>C NMR chemical shifts (cyclopropane carbons ~10–25 ppm) .
- Steric Effects : The tetramethyl dioxaborolane group hinders nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order rate constants) quantify steric contributions .
- Theoretical Modeling : Use QTAIM (Quantum Theory of Atoms in Molecules) to map electron density and predict regioselectivity .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Suzuki-Miyaura Couplings : As a boronate ester, it enables C–C bond formation in complex heterocycle synthesis (e.g., indole-isoindolinone hybrids) .
- Enzyme Inhibition Studies : The spirocyclic core mimics peptide turn structures, useful in protease inhibitor design .
- Photophysical Probes : Fluorescent derivatives are synthesized by substituting the isoindolinone ring with electron-withdrawing groups .
Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses?
Methodological Answer:
- Chiral Catalysts : Use Ru(II)-BINAP complexes for cyclopropanation, achieving >90% ee. Monitor via chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic mixtures .
- Crystallization-Induced Diastereomer Transformation : Use chiral auxiliaries (e.g., menthol esters) to enhance ee during recrystallization .
Basic: What safety protocols are essential for handling boron-containing intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Waste Disposal : Quench boronate residues with pH 7 phosphate buffer before aqueous disposal .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., pinacol) .
Advanced: How can researchers reconcile discrepancies in catalytic efficiency across reaction scales?
Methodological Answer:
- Mass Transfer Limitations : In large-scale reactions, poor mixing reduces Pd catalyst efficiency. Use microreactors or high-shear mixers to improve homogeneity .
- Oxygen Sensitivity : Scale-up increases oxygen ingress, deactivating Pd⁰. Implement Schlenk techniques or flow chemistry with inert gas blankets .
- Statistical DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology to identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
